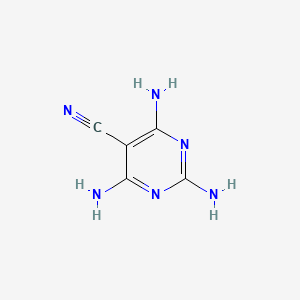
2,4,6-Triaminopyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H6N6. It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 2, 4, and 6, and a nitrile group at position 5. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triaminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Triaminopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of various pharmaceutical agents, including antitumor and antiviral drugs.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-Triaminopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2,4,6-Triaminopyrimidine: Lacks the nitrile group at position 5.
2,4-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 6.
2,6-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 4.
Uniqueness: 2,4,6-Triaminopyrimidine-5-carbonitrile is unique due to the presence of three amino groups and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various derivatives and pharmaceutical agents .
Propiedades
IUPAC Name |
2,4,6-triaminopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKPLFFXBNIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676379 |
Source


|
| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465531-97-9 |
Source


|
| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
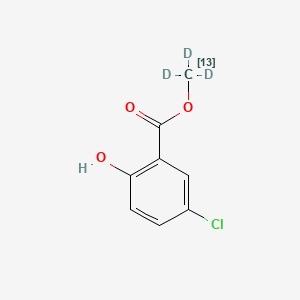

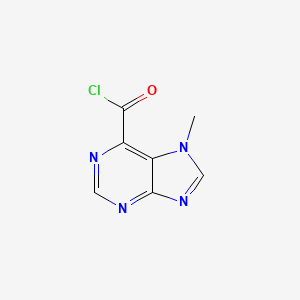
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
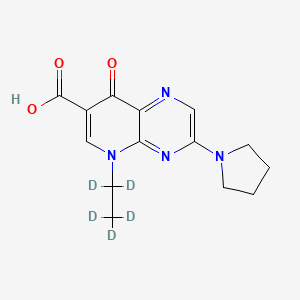
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![(3R)-3-[(S)-1-(METHYLAMINO)ETHYL]PYRROLIDINE](/img/new.no-structure.jpg)

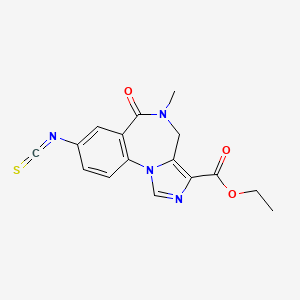
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
